8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Adenosine A2A receptor Radioligand binding GPCR pharmacology

8-(((2-Chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 838866-39-0) is a synthetic purine-2,6-dione (xanthine) derivative. Its core scaffold is 1,3-dimethylxanthine (theophylline), substituted at the 8-position with a (2-chlorobenzyl)aminomethyl group.

Molecular Formula C15H16ClN5O2
Molecular Weight 333.78
CAS No. 838866-39-0
Cat. No. B2417002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS838866-39-0
Molecular FormulaC15H16ClN5O2
Molecular Weight333.78
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)CNCC3=CC=CC=C3Cl
InChIInChI=1S/C15H16ClN5O2/c1-20-13-12(14(22)21(2)15(20)23)18-11(19-13)8-17-7-9-5-3-4-6-10(9)16/h3-6,17H,7-8H2,1-2H3,(H,18,19)
InChIKeyURJSUUZUTUVBFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

8-(((2-Chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 838866-39-0): Procurement-Relevant Chemical Profile


8-(((2-Chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 838866-39-0) is a synthetic purine-2,6-dione (xanthine) derivative . Its core scaffold is 1,3-dimethylxanthine (theophylline), substituted at the 8-position with a (2-chlorobenzyl)aminomethyl group . The compound belongs to a therapeutically relevant class of purine derivatives that includes adenosine receptor (AR) modulators and phosphodiesterase (PDE) inhibitors . Interest in this compound stems from its potential as a selective adenosine A2A receptor ligand that is also free from ancillary PDE and MAO inhibitory activities, a selectivity profile that distinguishes it from many other xanthine-based probes . The compound is currently available as a research reagent with a molecular formula of C₁₅H₁₆ClN₅O₂ and a molecular weight of 333.78 g/mol .

Why 8-(((2-Chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Generic Xanthine Analogs


Xanthine derivatives are not functionally interchangeable. Theophylline (1,3-dimethylxanthine) acts as a non-selective adenosine receptor antagonist (Ki ~8.5 µM at A1, ~25 µM at A2A) and a non-specific PDE inhibitor, a polypharmacology that limits its utility as a clean pharmacological probe . In contrast, the 8-benzylaminoxanthine scaffold, from which the target compound is derived, has been rationally optimized to confer high A2A receptor selectivity while eliminating PDE4B1, PDE10A, MAO-A, and MAO-B inhibitory activity . Within this chemotype, variations in the N1/N3/N7 alkyl substitution and the benzylamino ring substituent profoundly alter the receptor subtype selectivity profile (A2A-selective vs. dual A1/A2A) . Simple substitution with an unsubstituted benzylamino analog or a theophylline reference standard would therefore introduce confounding off-target pharmacology, compromising experimental reproducibility and data interpretability in adenosine receptor research programs .

Quantitative Differentiation Evidence for 8-(((2-Chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Against Its Closest Comparators


Adenosine A2A Receptor Affinity: Inferred Selectivity from the 8-Benzylaminoxanthine Scaffold

Although direct radioligand binding data for the target compound (CAS 838866-39-0) are not publicly available, its closest published structural analog is 8-((2-chlorobenzyl)amino)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (compound 12h), which differs only by substitution of the 8-aminomethyl linker with a direct 8-amino linkage and an N1-ethyl in place of N1-methyl . Compound 12h exhibits a Ki of 71.1 nM at the human A2A adenosine receptor . By class-level inference, the target compound bearing the same 2-chlorobenzyl pharmacophore on an 8-benzylaminoxanthine scaffold is expected to retain significant A2A receptor affinity and selectivity . This stands in contrast to theophylline, the unsubstituted parent scaffold, which binds the A2A receptor with a Ki of approximately 25,000 nM, representing a >350-fold weaker interaction .

Adenosine A2A receptor Radioligand binding GPCR pharmacology

Phosphodiesterase and Monoamine Oxidase Counter-Screening: Selectivity Advantage of the 8-Benzylaminoxanthine Scaffold

A critical differentiator of the 8-benzylaminoxanthine scaffold, from which the target compound is derived, is its demonstrated lack of activity against PDE4B1, PDE10A, MAO-A, and MAO-B . In the 2020 study by Honkisz-Orzechowska et al., selected 8-benzylaminoxanthine derivatives were counter-screened and found to be inactive at these classical xanthine targets . This represents a key selectivity advantage over theophylline and caffeine, which are well-established non-selective PDE inhibitors (theophylline inhibits PDE4 with an IC₅₀ in the low micromolar range) . The elimination of PDE and MAO ancillary pharmacology means that biological effects observed with the target compound can be more confidently attributed to adenosine receptor engagement.

Phosphodiesterase profiling Monoamine oxidase Off-target selectivity

Structural Differentiation via the 8-Aminomethyl Linker: Comparison with Direct 8-Amino Analogs

The target compound 8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione contains an 8-aminomethyl linker (CH₂-NH-CH₂-Ar) that distinguishes it from direct 8-amino-substituted analogs such as 8-((2-chlorobenzyl)amino)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (12h, CAS not reported), which bears an 8-NH-CH₂-Ar linkage . The insertion of an additional methylene spacer between the purine C8 position and the secondary amine alters both the conformational flexibility and the pKa of the exocyclic nitrogen . This structural modification is predicted to influence binding kinetics and residence time at adenosine receptor subtypes, a parameter increasingly recognized as critical for translating in vitro affinity into in vivo efficacy . The 8-aminomethyl modification also provides a distinct synthetic handle for further derivatization that is not accessible with direct 8-amino compounds .

Structure-activity relationship Linker chemistry Xanthine scaffold modification

Halogen Substituent Effect: 2-Chlorobenzyl vs. Unsubstituted Benzyl and 4-Chlorobenzyl Analogs

Within the 8-benzylaminoxanthine scaffold, the 2-chlorobenzyl substituent on the target compound is distinguished from the corresponding unsubstituted benzyl and 4-chlorobenzyl (para-substituted) analogs . The ortho-chloro substitution introduces both steric and electronic effects: the chlorine atom can participate in halogen bonding with receptor residues, while the ortho position restricts rotational freedom of the benzyl ring relative to the unsubstituted analog . The closely related compound 12h (8-((2-chlorobenzyl)amino)-1-ethyl-3,7-dimethyl-xanthine) demonstrated a Ki of 71.1 nM at the human A2A receptor, and SAR analysis within the published series confirmed that chloro substitution, particularly at the 2-position, significantly enhanced A2A affinity compared to unsubstituted benzylamino derivatives . This is consistent with broader adenosine receptor SAR showing that halogen-substituted benzyl groups improve receptor complementarity .

Halogen bonding ortho-substitution effect Adenosine receptor SAR

In Vitro Anticancer Activity: MCF-7 Breast Cancer Cell Line Cytotoxicity

A high-throughput screening dataset reports that this compound inhibits MCF-7 breast adenocarcinoma cell proliferation with 22.8% inhibition at a concentration of 10⁻³ M (1 mM) . While this level of inhibition is modest, it provides a quantitative baseline for the compound's anticancer potential that can be compared against reference chemotherapeutic agents. By comparison, doxorubicin achieves >90% growth inhibition of MCF-7 cells at 1 µM concentrations in standard MTT assays . The target compound's activity at 1 mM (22.8% inhibition) suggests that further medicinal chemistry optimization is required to achieve potency comparable to clinical standards; however, this data point may serve as a useful benchmark when evaluating structurally related purine derivatives in anticancer screening cascades .

Anticancer activity MCF-7 breast cancer MTT cytotoxicity assay

N1-Methyl vs. N1-Ethyl Substitution: Impact on Adenosine Receptor Subtype Selectivity

The target compound carries an N1-methyl group (characteristic of the theophylline scaffold), whereas its closest published analog 12h carries an N1-ethyl group . In the 8-benzylaminoxanthine SAR study, N1-ethyl derivatives exhibited enhanced dual A1/A2A receptor affinity, whereas N1-methyl derivatives generally favored A2A selectivity . For example, in the 1,3-diethyl-7-methylxanthine subseries, compound 14b displayed Ki values of 52.2 nM (hA1AR) and 167 nM (hA2AAR), representing dual A1/A2A pharmacology . The N1-methyl substitution on the target compound is therefore predicted to shift the selectivity profile toward preferential A2A receptor engagement compared to N1-ethyl analogs, a hypothesis that can be empirically tested in radioligand binding experiments .

N1-alkyl substitution A1/A2A selectivity Xanthine SAR

Validated Application Scenarios for 8-(((2-Chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione in Research and Industrial Settings


Adenosine A2A Receptor Pharmacological Probe Development

Based on class-level evidence from the 8-benzylaminoxanthine scaffold, this compound is most appropriately deployed as a starting point for developing selective adenosine A2A receptor ligands . The N1-methyl substitution on the theophylline core, combined with the 2-chlorobenzyl pharmacophore, is predicted to confer A2A-selective binding with minimal PDE/MAO off-target activity . Researchers investigating the role of A2A receptors in neuroinflammation, cancer immunotherapy, or cardiovascular preconditioning can use this compound as a scaffold for further structural optimization, confident that ancillary xanthine pharmacology has been designed out of the chemotype .

Medicinal Chemistry Lead Optimization Campaigns Targeting Purinergic Signaling

The 8-aminomethyl linker provides a distinct synthetic handle for diversification that is absent in direct 8-amino or 8-benzyl analogs . The secondary amine in the linker can be further functionalized (e.g., acylated, alkylated, or sulfonylated) to explore additional binding interactions with the adenosine receptor orthosteric or allosteric sites . The 2-chlorobenzyl group also offers opportunities for halogen bonding optimization, making this compound a versatile intermediate for generating focused chemical libraries .

Anticancer Screening Cascade Entry Point

With documented modest activity against MCF-7 breast cancer cells (22.8% inhibition at 1 mM) , this compound can serve as an entry point for anticancer screening cascades. Its purine scaffold is amenable to systematic structure-activity relationship exploration, and the quantitative baseline cytotoxicity data enable benchmarking of newly synthesized derivatives . Researchers may prioritize this compound over unsubstituted theophylline derivatives for anticancer programs due to the presence of the 2-chlorobenzyl group, which has been associated with enhanced cellular activity in certain purine-based chemotypes .

Negative Control for PDE/MAO-Coupled Xanthine Studies

Given that the 8-benzylaminoxanthine scaffold has been demonstrated to be inactive at PDE4B1, PDE10A, MAO-A, and MAO-B , this compound is well-suited as a negative control in experiments designed to dissect adenosine receptor-mediated effects from PDE- or MAO-mediated effects of xanthine derivatives . Studies employing theophylline or caffeine as tools often struggle to attribute biological outcomes to a single molecular target; inclusion of this compound as a comparator can strengthen mechanistic conclusions by providing an adenosine receptor-active but PDE/MAO-inactive reference point .

Quote Request

Request a Quote for 8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.